SETD7 is responsible for adding a methyl group to specific lysine residues on histone proteins, which play a crucial role in regulating gene expression. PFI-2 hydrochloride acts as a potent and selective inhibitor of SETD7 by binding to the enzyme's active site and preventing it from performing its methylation function. This specific binding is documented in research by Barsyte-Lovejoy et al. [].
PFI-2 hydrochloride's ability to modulate SETD7 activity has made it a valuable probe for investigating various biological processes, including:
PFI-2 hydrochloride is a chemical compound known for its role as a potent and selective inhibitor of the lysine methyltransferase SETD7. The systematic chemical name for this compound is 8-fluoro-1,2,3,4-tetrahydro-N-[(1R)-1-(4-fluorophenyl)ethyl]pyrrolo[1,2-a]quinazolin-4-amine hydrochloride. It has a molecular weight of 535.98 g/mol and the molecular formula C23H25F4N3O3S. This compound is notable for its high purity, typically exceeding 97% as determined by high-performance liquid chromatography .
The biological activity of PFI-2 hydrochloride is significant in the context of epigenetic regulation. It has been shown to inhibit SETD7 with an inhibitory constant (K_i) of approximately 0.33 nM and an IC50 value of 2 nM, indicating its potency and selectivity . The compound has been studied for its potential therapeutic effects in conditions such as chronic kidney disease and inflammation responses associated with renal fibrosis . Additionally, PFI-2 hydrochloride has been implicated in modulating cellular pathways related to cancer progression and other diseases influenced by epigenetic modifications.
The synthesis of PFI-2 hydrochloride involves several steps that typically include the formation of the core quinazolinone structure followed by functionalization to introduce the fluoro and tetrahydro groups. A common synthetic route may involve:
PFI-2 hydrochloride is primarily used in research settings focused on epigenetics, particularly in studies examining the role of lysine methylation in gene regulation. Its applications include:
Studies involving PFI-2 hydrochloride have demonstrated its ability to selectively inhibit SETD7 without significantly affecting other lysine methyltransferases. Interaction studies often utilize techniques such as surface plasmon resonance and enzyme kinetics to elucidate binding affinities and specificity . These studies are crucial for understanding how PFI-2 can be utilized therapeutically while minimizing off-target effects.
Several compounds share structural or functional similarities with PFI-2 hydrochloride, particularly within the class of lysine methyltransferase inhibitors. Notable examples include:
Compound Name | Chemical Structure Similarity | Unique Features |
---|---|---|
GSK-J4 | Similar core structure | Selectively inhibits JMJD3 |
EPZ015666 | Similar methyltransferase inhibition | Targets G9a and GLP |
ML324 | Related to histone modification | Selective for SETD8 |
PFI-2 hydrochloride stands out due to its specific inhibition profile towards SETD7, which is critical for understanding its unique role in epigenetic regulation compared to other compounds that may target different enzymes or pathways .